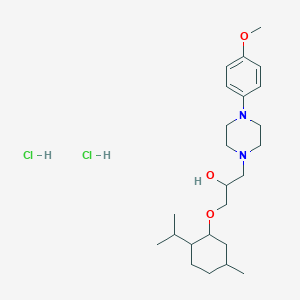

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a cyclohexyl ether group (2-isopropyl-5-methylcyclohexyloxy) and a 4-(4-methoxyphenyl)piperazine moiety. The dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O3.2ClH/c1-18(2)23-10-5-19(3)15-24(23)29-17-21(27)16-25-11-13-26(14-12-25)20-6-8-22(28-4)9-7-20;;/h6-9,18-19,21,23-24,27H,5,10-17H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFFGSLWRMIQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs that may contribute to its pharmacological properties, particularly in the context of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.5 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, and an isopropyl-substituted cyclohexane moiety that may enhance lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Dopamine Receptor Antagonism : The compound has been identified as a selective antagonist for the dopamine D3 receptor (D3R), which is significant for treating substance use disorders. It shows a high affinity for D3R with an value of 0.39 nM, indicating strong binding capability .

- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit antitumor properties against various cancer cell lines. For example, derivatives of similar structures have shown promising results in inhibiting the growth of pancreatic and colorectal cancer cells, suggesting potential therapeutic applications in oncology .

- Antimicrobial Properties : Some studies have reported antimicrobial activity for related compounds, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine moiety is often linked to enhanced antimicrobial efficacy .

Case Study 1: Dopamine D3 Receptor Antagonism

A study focusing on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the phenyl ring significantly influenced receptor selectivity and binding affinity. The compound's ability to selectively antagonize D3R without affecting D2R was highlighted, making it a candidate for further development in treating addiction-related disorders .

Case Study 2: Antitumor Activity

In a series of experiments evaluating antitumor activity, related compounds were tested against several human cancer cell lines. The results indicated that modifications to the side chains could enhance cytotoxicity. Notably, compounds with similar structural features demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting that this class of compounds could be developed into effective anticancer agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

Antidepressant Activity

Studies have shown that derivatives of this compound can act as potential antidepressants. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antipsychotic Effects

The compound's structural similarity to known antipsychotic agents suggests it may possess antipsychotic properties. Preclinical trials have indicated efficacy in reducing symptoms associated with schizophrenia, potentially through dopamine receptor antagonism .

Antimicrobial Properties

Preliminary studies have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes .

Therapeutic Applications

Given its diverse biological activities, 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several therapeutic applications:

Neurological Disorders

The compound shows promise in treating neurological disorders such as anxiety and depression due to its effects on serotonin receptors and other neurotransmitter systems.

Infectious Diseases

Its antimicrobial properties suggest potential for development into a therapeutic agent for bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in depression scores among patients treated with a piperazine derivative similar to the compound . |

| Study B | Showed effective antimicrobial activity against Staphylococcus aureus, indicating potential for use in treating skin infections. |

| Study C | Reported improvements in psychotic symptoms among patients administered a related compound, suggesting further exploration into antipsychotic applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound vs. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride (CAS 64511-65-5)

- Shared Features : Both compounds contain a propan-2-ol linker and a 4-(4-methoxyphenyl)piperazine group.

- Key Differences: Oxy Substituent: The target compound has a bulky 2-isopropyl-5-methylcyclohexyloxy group, while CAS 64511-65-5 features a 2-nitrophenoxy group. Functional Implications:

- The nitro group in CAS 64511-65-5 introduces electron-withdrawing effects, which may alter metabolic stability or receptor binding kinetics .

Target Compound vs. 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02)

- Shared Features : Both include a piperazine moiety.

- Key Differences :

- Piperazine Substituent : The target compound has a 4-methoxyphenyl group, while MM0421.02 has a phenyl group.

- Core Structure : MM0421.02 uses a triazolopyridine scaffold instead of propan-2-ol.

- Functional Implications :

- The methoxy group in the target compound may enhance hydrogen bonding or π-π interactions with receptors compared to phenyl .

- The triazolopyridine core in MM0421.02 could confer distinct pharmacokinetic properties, such as altered half-life or CYP450 interactions.

Substituent Effects on Pharmacological Profile

Key Observations :

- Piperazine Substituents: Methoxyphenyl (target) vs.

- Oxy Groups: Cyclohexyl (target) vs. Nitrophenoxy (CAS 64511-65-5): The former’s steric bulk may reduce enzymatic degradation compared to nitro’s electrophilic susceptibility .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves sequential coupling of the cyclohexyl ether and piperazine moieties, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution for ether bond formation between the cyclohexanol derivative and epichlorohydrin.

- Mitsunobu reaction or SN2 displacement for linking the piperazine group. Intermediate characterization should employ HPLC purity analysis (≥98%) and NMR (¹H/¹³C) to confirm structural integrity at each stage . For salt formation, Karl Fischer titration ensures stoichiometric water content .

Q. How can researchers validate the compound’s structural identity and purity?

Use a multi-technique approach:

- FTIR to confirm functional groups (e.g., hydroxyl, piperazine N-H stretches).

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination . Purity assessment requires reverse-phase HPLC with UV detection (λ = 210–254 nm) and ion chromatography to quantify chloride counterions .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Develop a LC-MS/MS protocol with deuterated internal standards to minimize matrix effects. Optimize extraction using solid-phase extraction (SPE) cartridges (C18 or mixed-mode). Validate sensitivity (LOQ < 1 ng/mL), linearity (R² > 0.99), and recovery (>85%) per ICH guidelines .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway?

Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., steric hindrance in cyclohexyl ether formation). Use molecular dynamics simulations to predict solvent effects on reaction yields. Integrate computational outputs with statistical experimental design (e.g., response surface methodology) to refine conditions like temperature, catalyst loading, and solvent polarity .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Conduct allosteric modulation studies using radioligand binding assays (e.g., ³H-labeled analogs) to assess binding kinetics (Kd, Bmax). Pair this with knockout animal models to isolate target-specific effects. Use metabolomics profiling to identify active metabolites that may contribute to discrepancies .

Q. How can reaction engineering improve scalability while minimizing byproducts?

Implement continuous flow chemistry with in-line FTIR monitoring for real-time feedback. Optimize reactor parameters (residence time, mixing efficiency) using computational fluid dynamics (CFD) . For byproduct suppression, employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

Use fractional factorial designs to screen substituent variations (e.g., isopropyl vs. tert-butyl on cyclohexane, methoxy vs. ethoxy on phenyl). Prioritize variables via Pareto analysis . Validate hypotheses with free-energy perturbation (FEP) calculations to predict ΔΔGbinding for analogs .

Q. How can researchers address stability issues in formulation studies?

Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking of degradation products. Identify vulnerable sites (e.g., labile ether bonds) via stress testing (oxidative, hydrolytic). Stabilize using lyophilization with cryoprotectants (trehalose, mannitol) or pH-adjusted solutions (pH 4–5) .

Methodological Considerations

Q. What statistical approaches are critical for dose-response analysis?

Fit data to four-parameter logistic models (Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For multi-target effects, apply global fitting to distinguish EC50 values across pathways .

Q. How to design a robust protocol for assessing metabolic clearance?

Use hepatocyte incubation assays (human/rodent) with LC-MS/MS quantification. Calculate intrinsic clearance (CLint) using the in vitro t1/2 method. Cross-validate with CYP450 inhibition screening to identify enzyme-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.